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Compound of Interest

Compound Name: AM679

Cat. No.: B1192093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the functional characteristics of two

distinct pharmacological compounds designated as AM679. The first is a synthetic cannabinoid

agonist, and the second is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). This

document delineates their respective mechanisms of action, presents quantitative data on their

biological activity, details relevant experimental protocols, and visualizes their associated

signaling pathways.

Section 1: AM679 - The Cannabinoid Receptor
Agonist
AM679 is a synthetic cannabinoid that functions as a moderately potent agonist for both the

cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Part of the AM series of cannabinoids,

this compound has been instrumental in the development of more selective and potent

cannabinoid ligands for research purposes, including the potent CB1 agonists AM-694 and AM-

2233, and the selective CB2 agonist AM-1241.[1] It has also been identified as a component in

synthetic designer drugs.[1]

Quantitative Data: Receptor Binding Affinity
The binding affinity of AM679 for human cannabinoid receptors has been quantified, and the

inhibition constants (Ki) are summarized in the table below.
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Receptor Binding Affinity (Ki)

CB1 13.5 nM[1][2]

CB2 49.5 nM[1][2]

Experimental Protocol: Radioligand Competition
Binding Assay
The determination of the binding affinity (Ki) of AM679 for CB1 and CB2 receptors is typically

achieved through a competitive radioligand binding assay. The following protocol describes a

representative methodology.

Objective: To determine the inhibition constant (Ki) of AM679 at CB1 and CB2 receptors.

Materials:

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

A high-affinity radioligand for cannabinoid receptors (e.g., [³H]CP55,940 or [³H]SR141716A).

[3]

Unlabeled AM679.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[3][4]

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[3]

96-well microplates.

Glass fiber filters.

Scintillation fluid.

A liquid scintillation counter.

Procedure:
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Incubation: In a 96-well plate, combine the receptor membrane preparation with a fixed

concentration of the radioligand and varying concentrations of unlabeled AM679. Total

binding is determined in the absence of the competitor, and non-specific binding is measured

in the presence of a saturating concentration of a potent unlabeled cannabinoid ligand.

Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C or 37°C) for a

sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[3][5]

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a

cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid, and quantify the

amount of radioactivity on each filter using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm

of the concentration of AM679. The concentration of AM679 that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50

value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[3]

Signaling Pathways of Cannabinoid Receptor Activation
Upon binding of an agonist like AM679, both CB1 and CB2 receptors, which are G-protein

coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These

receptors are primarily coupled to the Gi/o family of G-proteins.[1] The activation of these

pathways leads to a variety of cellular responses.
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Caption: Agonist activation of CB1/CB2 receptors.

Section 2: AM679 - The 5-Lipoxygenase-Activating
Protein (FLAP) Inhibitor
A distinct compound, also designated AM679, is a potent and selective inhibitor of the 5-

lipoxygenase-activating protein (FLAP).[2] This protein is a crucial component in the

biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[6] The IUPAC name

for this inhibitor is 3-(5-[(S)-1-acetyl-2,3-dihydro-1H-indol-2-ylmethoxy]-3-t-butylsulfanyl-1-[4-(5-

methoxypyrimidin-2-yl)benzyl]-1H-indol-2-yl)-2,2-dimethylpropionic acid, and its chemical

formula is C40H44N4O5S.[2]

Quantitative Data: Inhibitory Activity
The inhibitory potency of the FLAP inhibitor AM679 has been characterized in various assays,

with the 50% inhibitory concentrations (IC50) presented below.

Assay Inhibitory Concentration (IC50)

Human FLAP Membrane Binding Assay 2 nM[1]

Ex vivo Ionophore-Challenged Mouse Blood

LTB4 Synthesis
55 nM[1]

Ex vivo Ionophore-Challenged Human Blood

LTB4 Synthesis
154 nM[1]
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Experimental Protocol: FLAP Membrane Binding Assay
The IC50 value for the FLAP inhibitor AM679 can be determined using a competitive

membrane binding assay. The following is a representative protocol.

Objective: To determine the IC50 of AM679 for the inhibition of FLAP.

Materials:

Membrane preparations from cells expressing human FLAP (e.g., HL-60 cells).[7]

A radiolabeled FLAP ligand (e.g., [³H]MK-886).[7]

Unlabeled AM679.

Assay buffer.

96-well filter plates.

Scintillation fluid.

A microplate scintillation counter.

Procedure:

Incubation: In a 96-well filter plate, incubate the FLAP-containing membranes with a fixed

concentration of the radiolabeled ligand in the presence of a range of concentrations of

AM679.

Equilibration: Allow the reaction to proceed for a defined period at a specific temperature to

reach equilibrium.

Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash

the filters with cold assay buffer to remove non-specifically bound radioligand.

Detection: Add scintillation cocktail to the wells and measure the radioactivity using a

microplate scintillation counter.
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Data Analysis: Calculate the percentage of inhibition of radioligand binding for each

concentration of AM679. Plot the percentage of inhibition against the logarithm of the AM679
concentration and fit the data using a sigmoidal dose-response curve to determine the IC50

value.

Mechanism of Action: Inhibition of Leukotriene
Synthesis
The FLAP inhibitor AM679 acts by binding to the 5-lipoxygenase-activating protein, thereby

preventing the transfer of arachidonic acid to the 5-lipoxygenase enzyme. This inhibition blocks

the first committed step in the biosynthesis of all leukotrienes, including the potent

chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4),

which are involved in allergic and inflammatory responses.
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Caption: Inhibition of the leukotriene synthesis pathway by AM679.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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